molecular formula C6H13NO B14589134 3-Propyl-1,3-oxazolidine CAS No. 61097-23-2

3-Propyl-1,3-oxazolidine

Cat. No.: B14589134
CAS No.: 61097-23-2
M. Wt: 115.17 g/mol
InChI Key: SAVQMKPWCGFWCM-UHFFFAOYSA-N
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Description

3-Propyl-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant role in various chemical and biological applications. The presence of the propyl group at the third position of the oxazolidine ring imparts unique properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Propyl-1,3-oxazolidine can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds via the formation of an intermediate hemiaminal, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include mild bases and can be catalyzed by various transition metals such as palladium or iron .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The choice of starting materials and reaction parameters is crucial to minimize by-products and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1,3-oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Propyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other substrates makes it a versatile reagent in various chemical processes . The exact molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-1,3-oxazolidine is unique due to the specific positioning of the propyl group, which influences its reactivity and interaction with other molecules. This structural feature makes it distinct from other oxazolidine derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

61097-23-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-propyl-1,3-oxazolidine

InChI

InChI=1S/C6H13NO/c1-2-3-7-4-5-8-6-7/h2-6H2,1H3

InChI Key

SAVQMKPWCGFWCM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCOC1

Origin of Product

United States

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